molecular formula C8H18S3 B14726994 1,1,2-Tris(ethylsulfanyl)ethane CAS No. 7038-14-4

1,1,2-Tris(ethylsulfanyl)ethane

Cat. No.: B14726994
CAS No.: 7038-14-4
M. Wt: 210.4 g/mol
InChI Key: RFFGAJMZGJBJFB-UHFFFAOYSA-N
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Description

1,1,2-Tris(ethylsulfanyl)ethane is an organosulfur compound characterized by the presence of three ethylsulfanyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Tris(ethylsulfanyl)ethane typically involves the reaction of ethyl mercaptan with a suitable ethane derivative. One common method is the elimination of hydrogen chloride from 2-chloro-1,1-bis(ethylsulfanyl)ethane, which can be achieved under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Tris(ethylsulfanyl)ethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to simpler thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ethane derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,2-Tris(ethylsulfanyl)ethane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,2-Tris(ethylsulfanyl)ethane exerts its effects depends on its chemical interactions with molecular targets. The ethylsulfanyl groups can interact with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

  • 1,1,1-Tris(ethylsulfanyl)ethane
  • 1,1,2-Tris(methylsulfanyl)ethane
  • 1,1,2-Tris(phenylsulfanyl)ethane

Comparison: 1,1,2-Tris(ethylsulfanyl)ethane is unique due to the specific arrangement and type of sulfanyl groups. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .

Properties

CAS No.

7038-14-4

Molecular Formula

C8H18S3

Molecular Weight

210.4 g/mol

IUPAC Name

1,1,2-tris(ethylsulfanyl)ethane

InChI

InChI=1S/C8H18S3/c1-4-9-7-8(10-5-2)11-6-3/h8H,4-7H2,1-3H3

InChI Key

RFFGAJMZGJBJFB-UHFFFAOYSA-N

Canonical SMILES

CCSCC(SCC)SCC

Origin of Product

United States

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